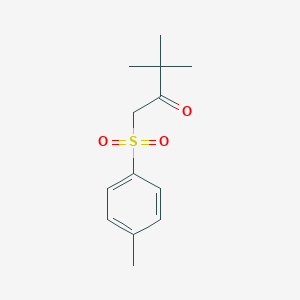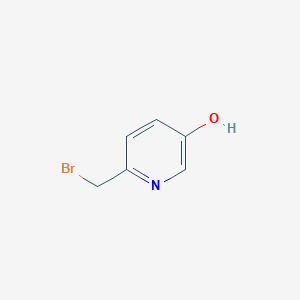
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O4S It is known for its unique structure, which includes a thiadiazole ring, an ethoxycarbonylamino group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid typically involves the reaction of ethyl chloroformate with 3-amino-5-methylthio-1,2,4-thiadiazole . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxycarbonylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Ethoxycarbonyl)amino]-1,2,4-thiadiazole-3-acetic acid methyl ester
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
Uniqueness
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
150215-30-8 |
|---|---|
Molekularformel |
C7H9N3O4S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-6-8-4(10-15-6)3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,9,10,13) |
InChI-Schlüssel |
LAGDTVXMWKMYSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
Kanonische SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)










![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
